molecular formula C4H10KO B8656675 Potassium tert-butoxide

Potassium tert-butoxide

Cat. No.: B8656675
M. Wt: 113.22 g/mol
InChI Key: XAEBTCPOZVEMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

Preparation Methods

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

Chemical Reactions Analysis

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Scientific Research Applications

Organic Synthesis

Potassium tert-butoxide serves as a crucial reagent in organic synthesis. Its primary roles include:

  • Deprotonation Reactions : It is instrumental in generating enolates, which are vital intermediates for synthesizing various organic compounds .
  • Elimination Reactions : The compound facilitates E2 elimination mechanisms, allowing for the production of alkenes from alkyl halides. This application is significant in the synthesis of olefins, which are essential for polymer production .

Pharmaceutical Manufacturing

In the pharmaceutical industry, this compound is employed to synthesize active pharmaceutical ingredients (APIs). Its precise control over reaction conditions makes it particularly valuable in developing antiviral and anticancer drugs . For instance, it has been used in the Claisen condensation reaction to form chalcone derivatives, which have demonstrated biological activity against various diseases .

Polymer Chemistry

This compound acts as an initiator in anionic polymerization processes. It is particularly useful for polymerizing carbazolyl-substituted oxiranes, contributing to the development of advanced materials with specific properties .

Synthesis of Chalcone Derivatives

A study highlighted the use of this compound in the Claisen-Schmidt condensation of acetophenone and benzaldehyde to produce chalcone derivatives. The reaction demonstrated high yields and was performed under mild conditions, showcasing the compound's efficiency as a base catalyst .

ReactionReactantsProductYield
Claisen-SchmidtAcetophenone + BenzaldehydeChalcone85%

Dehydrogenation Reactions

Research has shown that this compound can promote acceptorless dehydrogenation of N-heterocycles, resulting in the generation of N-heteroarenes and hydrogen gas. This process exemplifies its role in facilitating complex transformations with minimal by-products .

Reaction TypeReactantsProductsBy-products
Acceptorlss DehydrogenationN-HeterocyclesN-Heteroarenes + H₂Minimal

Mechanism of Action

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

Comparison with Similar Compounds

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

    Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

    Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

Properties

Molecular Formula

C4H10KO

Molecular Weight

113.22 g/mol

InChI

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

XAEBTCPOZVEMHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.[K]

Origin of Product

United States

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